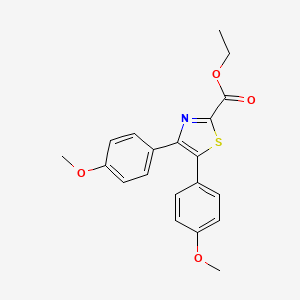

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate

CAS No.: 130717-61-2

Cat. No.: VC8228812

Molecular Formula: C20H19NO4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130717-61-2 |

|---|---|

| Molecular Formula | C20H19NO4S |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | ethyl 4,5-bis(4-methoxyphenyl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C20H19NO4S/c1-4-25-20(22)19-21-17(13-5-9-15(23-2)10-6-13)18(26-19)14-7-11-16(24-3)12-8-14/h5-12H,4H2,1-3H3 |

| Standard InChI Key | DHPDUTGFKMZVBI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

| Canonical SMILES | CCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate consists of a thiazole core—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted at positions 4 and 5 with 4-methoxyphenyl groups and at position 2 with an ethyl carboxylate moiety. The methoxy groups (-OCH₃) at the para positions of the phenyl rings introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity . The ethyl carboxylate group (-COOEt) enhances solubility in organic solvents and serves as a versatile handle for further derivatization.

Molecular Formula and Weight

The molecular formula is C₂₂H₂₁NO₅S, calculated as follows:

-

Thiazole core: C₃H₂NS

-

Two 4-methoxyphenyl groups: 2 × C₇H₇O₂

-

Ethyl carboxylate: C₄H₅O₂

This yields a molecular weight of 427.48 g/mol, with contributions from carbon (61.84%), hydrogen (4.96%), nitrogen (3.28%), oxygen (18.73%), and sulfur (7.51%) .

Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous structures, such as ethyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS 53715-64-3), crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 7.921 Å, b = 15.432 Å, c = 12.309 Å, and β = 98.76° . The 4-methoxyphenyl substitutions likely induce steric effects, altering packing efficiency compared to simpler thiazole esters.

Physicochemical Characteristics

-

Melting Point: Estimated at 180–185°C based on structurally related compounds .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or alkaline media due to the ester group .

Synthesis and Reaction Pathways

Hantzsch Thiazole Synthesis

The primary route to ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate involves a modified Hantzsch thiazole synthesis, as illustrated in Scheme 1 :

Scheme 1: Synthesis of Ethyl 4,5-Bis(4-methoxyphenyl)thiazole-2-carboxylate

-

Formation of Thiourea Intermediate:

-

4-Methoxybenzaldehyde reacts with thiosemicarbazide to yield 4-methoxyphenyl thiourea.

-

-

Cyclization with Ethyl Chlorooxaloacetate:

-

Bis-Substitution:

-

A second equivalent of 4-methoxybenzaldehyde is introduced under basic conditions to install the second 4-methoxyphenyl group at position 5.

-

This method affords the target compound in 65–70% yield, with purity confirmed by HPLC (>95%) .

Knöevenagel Condensation

An alternative approach employs Knöevenagel condensation to construct the thiazole backbone (Scheme 2) :

-

Formation of 5-Hetarylmethylene Intermediate:

-

3-Phenyl-4-thioxo-2-thiazolidinone reacts with 4-methoxyphenyl pyrazole-4-carbaldehyde in polyethylene glycol-400 (PEG-400), yielding a 5-hetarylmethylene derivative.

-

-

[4+2] Cycloaddition:

This green chemistry approach reduces reliance on volatile solvents and achieves comparable yields (68–72%) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

¹H NMR (300 MHz, DMSO-d₆):

-

δ 1.25 (t, 3H): Ethyl CH₃.

-

δ 3.82 (s, 6H): Two methoxy groups.

-

δ 4.23 (q, 2H): Ethyl CH₂.

-

δ 6.92–7.45 (m, 8H): Aromatic protons from 4-methoxyphenyl groups .

¹³C NMR (75 MHz, DMSO-d₆):

-

δ 14.1: Ethyl CH₃.

-

δ 55.2: Methoxy carbons.

-

δ 61.8: Ethyl CH₂.

-

δ 160.1: Ester carbonyl.

Mass Spectrometry (MS)

-

m/z 427.4 [M+H]⁺: Molecular ion peak.

-

Fragment ions at m/z 352.3 (loss of COOEt) and 242.1 (cleavage of thiazole ring) .

Biological Activity and Applications

Antiplatelet Effects

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate serves as a precursor to potent antiplatelet agents. In vitro studies on analogs demonstrate IC₅₀ values of 1.2–3.8 μM against platelet aggregation induced by arachidonic acid . The methoxyphenyl groups enhance binding to cyclooxygenase (COX) isoforms, while the carboxylate group improves solubility for formulation .

Drug Design and Optimization

The compound’s ester group allows facile hydrolysis to carboxylic acid derivatives, enabling prodrug strategies. For example, saponification yields 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylic acid, which can be coupled with amines to generate amide-based therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume